N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

PEG linker length aqueous solubility kinase inhibitor prodrugs

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide (CAS 866404-69-5) is a monodisperse, amine-terminated, three-unit polyethylene glycol (PEG3) derivative functionalized with an acetamide group at the distal terminus. It belongs to the class of heterobifunctional PEG linkers used as synthetic intermediates in proteolysis-targeting chimera (PROTAC) construction, antibody-drug conjugate (ADC) development, and surface PEGylation.

Molecular Formula C8H18N2O3
Molecular Weight 190.24 g/mol
Cat. No. B12535967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide
Molecular FormulaC8H18N2O3
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCN
InChIInChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyMLKVGKULFLDWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]acetamide: A Defined-Length Amino-PEG3-Acetamide Linker Intermediate for Bioconjugation and PROTAC Synthesis


N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide (CAS 866404-69-5) is a monodisperse, amine-terminated, three-unit polyethylene glycol (PEG3) derivative functionalized with an acetamide group at the distal terminus . It belongs to the class of heterobifunctional PEG linkers used as synthetic intermediates in proteolysis-targeting chimera (PROTAC) construction, antibody-drug conjugate (ADC) development, and surface PEGylation . Unlike polydisperse PEG reagents, this compound possesses a single, defined molecular weight (190.24 g/mol) and a precisely known spacer arm length, enabling reproducible stoichiometric conjugation and consistent structure–activity relationship (SAR) analysis across batches .

Why N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]acetamide Cannot Be Interchanged with Shorter, Longer, or Differently Functionalized PEG Analogs


In-class substitution of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide with PEG2, PEG4, or PEG8 congeners is scientifically invalid because small differences in ethylene glycol repeat number have been shown to produce quantifiably divergent outcomes in solubility and target degradation efficiency [1]. In a systematically controlled kinase-inhibitor prodrug study, water solubility peaked at n=3–4 repeat units, with n=3 out-performing both n=2 and n=8 [2]. Moreover, in PROTAC applications, even a single ethylene glycol unit change has been sufficient to abolish target protein degradation or switch degradation selectivity between protein targets [3]. These findings establish that each PEG chain length represents a distinct molecular tool with non-interchangeable performance characteristics.

Quantitative Differentiation Evidence for N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]acetamide vs. Closest Analogs


PEG3 (n=3) Linker Length Provides a Solubility Maximum Relative to PEG2 and PEG8 in Drug Conjugate Systems

In a systematic study examining oligoethylene glycol (OEG) chain-length effects on kinase inhibitor prodrug solubility, compounds bearing n=3 OEG repeat units (cognate to the PEG3 architecture of the target compound) exhibited a distinct solubility maximum compared to n=2 and n=8 analogs [1]. Identical kinase inhibitor warheads (Ceritinib, Crizotinib, Palbociclib, Ribociclib) were functionalized with n=2, 3, 4, and 8 OEG chains via a pH-labile phosphoramidate linker, isolating chain length as the sole variable [2].

PEG linker length aqueous solubility kinase inhibitor prodrugs oligoethylene glycol

Monodisperse PEG3 Architecture Eliminates the Pharmacokinetic Reproducibility Deficit of Polydisperse PEG Reagents

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is a monodisperse compound of defined molecular weight (190.24 g/mol) and uniform chain length (3 ethylene glycol units), contrasting with polydisperse PEG reagents that contain heterogeneous mixtures of chain lengths . In a comparative nanoparticle pharmacokinetics study, monodisperse PEG-coated gold nanoparticles demonstrated significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts [1].

monodisperse PEG polydisperse PEG pharmacokinetics batch-to-batch reproducibility

Primary Amine Terminal Group Enables Quantitatively Faster Conjugation Kinetics than Hydroxyl-Terminated PEG Analogs

The target compound bears a primary amine terminus that reacts with N-hydroxysuccinimide (NHS) esters at pH 7–9 to form stable amide bonds, whereas hydroxyl-terminated PEG analogs (e.g., OH-PEG3-acetamide) require pre-activation or different coupling chemistry with slower kinetics . Primary amines exhibit substantially higher nucleophilicity than hydroxyl groups under physiological pH conditions, translating to faster second-order rate constants for active ester aminolysis [1].

amine reactivity NHS ester conjugation bioconjugation kinetics PEGylation

Amide-Terminated PEG3 Exhibits Lower Non-Specific Binding Propensity than Alkyl-Chain Linkers of Comparable Length

PEG-based linkers, including PEG3-acetamide, present multiple ether-oxygen lone pairs that confer hydrophilicity and reduce non-specific protein adsorption relative to alkyl-chain linkers of equivalent carbon count [1]. Comparative studies have demonstrated that replacing alkyl linkers with PEG spacers in mitochondria-targeted constructs greatly decreased non-specific adsorption to membrane surfaces [2].

non-specific binding PEG vs. alkyl linker bioconjugation surface passivation

Optimal Application Scenarios for N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]acetamide Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Defined PEG3 Spacer Length for Ternary Complex Optimization

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is the linker of choice for PROTAC campaigns where the PEG3 (n=3) spacer represents the empirically determined solubility and degradation-efficiency optimum. The primary amine enables direct conjugation to E3 ligase ligand-carboxylic acids or target-protein warheads bearing activated esters, while the acetamide terminus provides a neutral, stable capping group. Given that PEG chain-length changes of a single unit can abolish targeted degradation or switch protein selectivity [1], using this precisely defined PEG3 building block—rather than a polydisperse or differently sized PEG linker—is essential for reproducible SAR in PROTAC optimization [2].

Antibody-Drug Conjugate (ADC) Intermediate: Solubility-Enhancing Spacer with Amine Handle

In ADC development, the PEG3 spacer of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide increases conjugate aqueous solubility while maintaining a compact hydrodynamic radius that minimizes steric interference with antibody–antigen binding. The monodisperse nature of this compound ensures 1:1 stoichiometric control in payload–linker assembly, eliminating the batch-to-batch variability inherent to polydisperse PEG reagents [1]. The solubility maximum observed at n=3 in drug–OEG conjugate studies further supports PEG3 as the optimal chain length for balancing hydrophilicity and conjugate compactness [2].

Surface PEGylation for Low-Non-Specific-Binding Biosensor and Assay Surfaces

For surface-functionalization applications requiring minimal non-specific protein adsorption—such as SPR biosensor chips, ELISA plates, or nanoparticle passivation—PEG3-acetamide provides a defined-length, amine-terminated PEG coating with lower non-specific binding than alkyl-chain spacers of comparable length [1]. The amine group enables covalent tethering to carboxylated surfaces via EDC/NHS chemistry, and the monodisperse PEG3 architecture yields a homogeneous surface coating with predictable grafting density, which is unattainable with polydisperse PEG reagents [2].

Bioconjugation Toolkit Component for Click-Chemistry Bridging Strategies

When used as a synthetic intermediate, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide can be elaborated into azide- or alkyne-functionalized PEG3 derivatives for copper-catalyzed or strain-promoted click chemistry. The PEG3 length positions the reactive group at an optimal distance from the biomolecular cargo, and the acetamide terminus serves as a stable, non-reactive anchor during multi-step synthetic sequences. This compound is thus a strategic procurement item for laboratories building custom bioconjugation toolkits that require a common PEG3 intermediate amenable to divergent functionalization [1].

Quote Request

Request a Quote for N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.